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Compound of Interest

4-Chloro-6,7-
Compound Name:
dimethoxyquinazoline

Cat. No.: B018312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-6,7-dimethoxyquinazoline, a key intermediate in the synthesis of various
pharmaceutical compounds, including potent c-Met inhibitors and potential Alzheimer's disease
therapeutics. This document details its characterization by Nuclear Magnetic Resonance
(NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-
Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Chloro-6,7-dimethoxyquinazoline.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift

Multiplicity Integration Assignment Solvent
(3) ppm
8.86 S 1H H-2 DMSO-ds
7.42 S 1H H-5 DMSO-ds
7.37 S 1H H-8 DMSO-ds
4.00 S 3H OCHs at C-6 DMSO-ds
3.98 S 3H OCHs at C-7 DMSO-de

s = singlet

Table 2: *C NMR Spectroscopic Data (Predicted and

Analog-Based)

While explicit, fully assigned 3C NMR data for 4-Chloro-6,7-dimethoxyquinazoline is not

readily available in the reviewed literature, chemical shifts can be predicted based on the

analysis of similar quinazoline derivatives.

Chemical Shift (0) ppm (Predicted) Assignment
~161 C-4

~158 C-2

~155 C-7

~150 C-6

~145 C-8a

~122 C-4a

~108 C-5

~105 C-8

~56 OCHs

~56 OCHs

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b018312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Mass Spectrometry Data

Technique lonization Mode Observed m/z Interpretation

ESI Positive 225 [M+H]*

Molecular Weight of C10HsCIN20:2 is 224.64 g/mol .

ble 4: ETAR :

Wavenumber (cm~12) Intensity Assignment
3060, 3041 - C-H stretching (aromatic)

C-H stretching (aliphatic, -
2951, 2838

OCHs3)

C=N stretching (quinazoline
1618 _

ring)
1562, 1505 - C=C stretching (aromatic ring)
1429 - C-H bending (aliphatic)
1360, 1336
1232 - C-O-C stretching (asymmetric)
1163 - C-O-C stretching (symmetric)

C-H bending (out-of-plane,
966, 878, 853, 806 _
aromatic)

656 - C-Cl stretching

Data obtained from KBr pellet technique.[1]

Table 5: UV-Vis Spectroscopic Data

A study on a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, provides insight
into the expected UV-Vis absorption profile. The spectrum of 4-Chloro-6,7-
dimethoxyquinazoline is anticipated to show absorption bands in the UV region, characteristic
of the quinazoline chromophore.
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Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic
characterization of 4-Chloro-6,7-dimethoxyquinazoline.

Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

The compound is typically synthesized by chlorination of 6,7-dimethoxyquinazolin-4(3H)-one. A
common procedure involves refluxing the starting material with a chlorinating agent such as
thionyl chloride (SOCI2) or phosphorus oxychloride (POCIs), often with a catalytic amount of
N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer
chromatography (TLC). After completion, the excess chlorinating agent is removed under
reduced pressure, and the residue is worked up, often involving neutralization with a base and
extraction with an organic solvent. The crude product is then purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A few milligrams of the purified 4-Chloro-6,7-dimethoxyquinazoline
are dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-ds), in a
standard 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher for protons.

o Data Acquisition:

o 'H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard.

o 13C NMR: Proton-decoupled 13C NMR spectra are acquired to simplify the spectrum to
single lines for each unique carbon atom.

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or
acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted
before introduction into the mass spectrometer.
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Instrumentation: An electrospray ionization (ESI) mass spectrometer is a common instrument
for the analysis of this type of compound.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized
and ionized. The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z). Data is typically acquired in the positive ion mode to observe the protonated molecule
[M+H]*.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is frequently used. A small
amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry
potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used for
analysis.[2]

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
The spectrum is recorded over the mid-IR range (typically 4000-400 cm~1). A background
spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent,
such as ethanol or methanol, at a known concentration.

Instrumentation: A standard double-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance of the solution is measured over a specific wavelength
range (e.g., 200-400 nm). The solvent is used as a reference.

Visualizations

The following diagrams illustrate the role of 4-Chloro-6,7-dimethoxyquinazoline in relevant

biological and synthetic contexts.
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Synthesis of c-Met Inhibitors
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Caption: Synthetic workflow for c-Met inhibitors.

Inhibition of Acetylcholinesterase (AChE)

4-Chloro-6,7-dimethoxyquinazoline
(Potential Inhibitor)

Acetylcholine Inhibition

Binds to active site

Choline + Acetate

Click to download full resolution via product page

Caption: Proposed inhibition of AChE by the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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